Methyl 2-acetoxy-4-(bromomethyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13339-10-1 |
|---|---|
Molecular Formula |
C11H11BrO4 |
Molecular Weight |
287.11 g/mol |
IUPAC Name |
methyl 2-acetyloxy-4-(bromomethyl)benzoate |
InChI |
InChI=1S/C11H11BrO4/c1-7(13)16-10-5-8(6-12)3-4-9(10)11(14)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
ZPXODPXJLFMPSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)CBr)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Acetoxy 4 Bromomethyl Benzoate and Analogous Structures
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For Methyl 2-acetoxy-4-(bromomethyl)benzoate, this process highlights a logical sequence of synthetic operations.
The primary disconnection targets the carbon-bromine bond of the bromomethyl group. This transformation is typically achieved via a free-radical bromination of a benzylic methyl group. This initial step identifies Methyl 2-acetoxy-4-methylbenzoate as the immediate precursor.
Next, the acetoxy group, an ester, is disconnected. This points to an acetylation reaction of a phenolic hydroxyl group. Consequently, Methyl 2-hydroxy-4-methylbenzoate is identified as the second key precursor.
Finally, the methyl ester functionality is disconnected through a retro-Fischer esterification reaction. This leads to the carboxylic acid, 2-hydroxy-4-methylbenzoic acid (also known as 4-methylsalicylic acid), which serves as a logical and often commercially available starting material for the entire synthesis.
This analysis establishes a clear synthetic pathway: esterification of the starting acid, followed by acetylation of the phenolic group, and concluding with a regioselective benzylic bromination.
Table 1: Retrosynthetic Analysis of this compound
| Step | Target/Intermediate | Disconnection | Precursor |
|---|---|---|---|
| 1 | This compound | C-Br Bond Formation (Benzylic Bromination) | Methyl 2-acetoxy-4-methylbenzoate |
| 2 | Methyl 2-acetoxy-4-methylbenzoate | O-Acyl Bond Formation (Acetylation) | Methyl 2-hydroxy-4-methylbenzoate |
| 3 | Methyl 2-hydroxy-4-methylbenzoate | C-O Bond Formation (Esterification) | 2-hydroxy-4-methylbenzoic acid |
Functional Group Transformations and Strategic Interconversions
The forward synthesis involves a sequence of three principal transformations to construct the target molecule from the identified precursor, 2-hydroxy-4-methylbenzoic acid.
Introduction of the Methyl Ester Moiety
The initial step in the synthesis is the conversion of the carboxylic acid group of 2-hydroxy-4-methylbenzoic acid into a methyl ester. The most common and efficient method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid in an excess of methanol (B129727), which acts as both the solvent and the reactant. A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. prepchem.comcabidigitallibrary.org The reaction is driven to completion by the large excess of methanol.
Installation and Manipulation of the Acetoxy Functionality
Following the formation of Methyl 2-hydroxy-4-methylbenzoate, the next strategic step is the acylation of the phenolic hydroxyl group. This is necessary to protect the phenol (B47542), preventing it from reacting in the subsequent bromination step, and to install the required acetoxy functionality. This transformation is typically achieved by reacting the phenol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and catalyze the reaction.
Regioselective Bromination of the Benzylic Position
The final and most critical transformation is the regioselective bromination of the methyl group at the C4 position of the benzene (B151609) ring. It is crucial that the bromination occurs exclusively at the benzylic position (the methyl group attached to the ring) rather than on the aromatic ring itself. Electrophilic aromatic substitution, which would lead to ring bromination, is disfavored on this deactivated ring system. The desired outcome is achieved through a free-radical substitution reaction, which specifically targets the weaker C-H bonds of the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. organic-chemistry.org
Reaction Conditions and Catalytic Systems for Efficient Synthesis
The success of the synthesis hinges on the precise control of reaction conditions, particularly for the final benzylic bromination step.
Free Radical Bromination using N-Bromosuccinimide (NBS) and Initiators (e.g., AIBN)
The Wohl-Ziegler reaction is the standard method for the regioselective bromination of allylic and benzylic positions. organic-chemistry.orgwikipedia.org This reaction employs N-Bromosuccinimide (NBS) as the source of bromine radicals. missouri.edu NBS is preferred over molecular bromine (Br₂) because it can maintain a low, constant concentration of Br₂ and HBr in the reaction mixture, which suppresses competing ionic electrophilic addition or substitution reactions. organic-chemistry.org
The reaction is initiated by a radical initiator, which decomposes upon heating or irradiation to produce radicals. commonorganicchemistry.com Common initiators include 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). wikipedia.orgchemicalbook.comguidechem.com The process is typically carried out in a non-polar solvent, historically carbon tetrachloride (CCl₄), which is now often replaced with less hazardous alternatives like cyclohexane (B81311) or chlorobenzene (B131634) due to environmental and safety concerns. organic-chemistry.orgcommonorganicchemistry.comchemicalbook.com The reaction mixture is heated to reflux to facilitate the thermal decomposition of the initiator and promote the radical chain reaction. wikipedia.orgcommonorganicchemistry.com
The mechanism involves three key stages:
Initiation: The initiator (e.g., AIBN) decomposes to form radicals, which then abstract a hydrogen atom from trace HBr to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of Methyl 2-acetoxy-4-methylbenzoate. This forms a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.
Termination: The reaction is terminated when two radicals combine.
The insolubility of the succinimide (B58015) byproduct in CCl₄ provides a visual indication of the reaction's progress and completion. organic-chemistry.org
Table 2: Typical Conditions for Benzylic Bromination of Methylbenzoate Analogs
| Substrate | Brominating Agent | Initiator | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl 4-methylbenzoate | N-Bromosuccinimide | AIBN | CCl₄ | Reflux | Not specified | guidechem.com |
| Methyl 4-bromo-2-methylbenzoate | N-Bromosuccinimide | BPO | CCl₄ | 85 °C | 97% | chemicalbook.com |
| Methyl o-toluate (2-methylbenzoate) | N-Bromosuccinimide | BPO | CCl₄ | Reflux | Quantitative | chemicalbook.com |
| Ethyl 4-methylbenzoate | Bromine (Br₂) | Thermal (No Initiator) | Chlorobenzene | 145 °C | High conversion | google.com |
Alternative Bromination Strategies and Their Selectivity
The standard synthesis of benzylic bromides often employs N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a chlorinated solvent such as carbon tetrachloride (CCl₄). digitellinc.comblogspot.comscispace.com However, concerns over the use of hazardous solvents and the potential for side reactions, such as over-bromination to form dibromo compounds or competing bromination on the aromatic ring, have driven the exploration of alternative methods. scientificupdate.comresearchgate.net
The selectivity of benzylic bromination is paramount. The reaction proceeds via a free-radical chain mechanism, and its success hinges on the preferential formation of the resonance-stabilized benzylic radical over other potential radical species. masterorganicchemistry.comlibretexts.org The choice of brominating agent, initiator, and solvent system significantly influences this selectivity.
Photochemical Bromination: A prominent alternative involves initiating the reaction with light (photochemically) instead of heat (thermally). digitellinc.com Photo-initiated reactions, often performed at lower temperatures, can offer higher selectivity for the desired monobrominated product. gla.ac.uk This approach can eliminate the need for potentially explosive radical initiators. digitellinc.com Continuous flow reactors equipped with LED light sources have proven particularly effective, allowing for precise control over irradiation and reaction time, thus minimizing side products. rsc.orgorganic-chemistry.orgacs.org Using acetonitrile (B52724) as a solvent in these systems avoids hazardous chlorinated solvents like CCl₄. organic-chemistry.orgacs.org
Alternative Brominating Agents: While NBS is the most common reagent for its ability to provide a low, constant concentration of bromine, other agents are also employed. masterorganicchemistry.commasterorganicchemistry.com 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) is a notable alternative that has a higher percentage of transferable bromine by weight and can be more cost-effective for large-scale synthesis. blogspot.com It can be used with a catalyst like ZrCl₄ to prevent competing bromination of the aromatic ring. scientificupdate.com
In Situ Bromine Generation: Another advanced strategy involves the in situ generation of bromine, which is then used in a photochemical flow process. A common system uses sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr) to produce bromine directly within the reaction setup. rsc.orgacs.orgrsc.org This method enhances safety by avoiding the handling and storage of large quantities of volatile and corrosive molecular bromine. acs.org
The table below summarizes various alternative bromination strategies and their impact on selectivity.
| Strategy | Brominating Agent | Initiator/Catalyst | Solvent | Key Advantages |
| Photochemical Flow | N-Bromosuccinimide (NBS) | Visible Light (e.g., CFL or LED) | Acetonitrile | High selectivity, avoids hazardous solvents and initiators, scalable. organic-chemistry.org |
| Alternative Reagent | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Radical Initiator or ZrCl₄ | Carbon Tetrachloride | Higher bromine content by weight, cost-effective, prevents ring bromination. blogspot.comscientificupdate.com |
| In Situ Generation | Generated from NaBrO₃/HBr | Light (e.g., 405 nm LEDs) | Biphasic or Solvent-Free | Enhanced safety, high throughput, reduced waste (Process Mass Intensity). rsc.orgrsc.org |
| "On Water" Bromination | N-Bromosuccinimide (NBS) | Visible Light | Water | Environmentally friendly ("green") approach, simplified workup. researchgate.net |
Optimization of Reaction Parameters and Scale-Up Considerations
Optimizing the synthesis of this compound is crucial for maximizing yield and purity while ensuring the process is safe, cost-effective, and scalable. Key parameters that are typically fine-tuned include temperature, reaction time, reagent concentration, and the mode of reagent addition. rsc.orggoogle.com
In traditional batch reactions, controlling selectivity can be challenging, as localized high concentrations of bromine can lead to the formation of undesired benzal bromides (dibromo-compounds). scientificupdate.comgoogle.com Continuous addition of the brominating agent, such as an NBS slurry, can help maintain a low bromine concentration and minimize these impurities. scientificupdate.com
For industrial-scale production, continuous flow chemistry has emerged as a superior technology for benzylic brominations. digitellinc.com This approach offers significant advantages over traditional batch processing:
Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given moment, minimizing risks associated with exothermic reactions or hazardous reagents. digitellinc.com
Precise Control: Parameters like temperature, pressure, residence time, and light intensity (in photochemical reactions) can be controlled with high precision, leading to better consistency and higher yields. rsc.org
Improved Mass and Heat Transfer: The high surface-area-to-volume ratio in microreactors ensures efficient mixing and heat dissipation, which is critical for controlling these fast, exothermic radical reactions. rsc.org
Scalability: Scaling up production in a flow system can be achieved by simply running the reactor for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up"). digitellinc.comacs.org This avoids the complex challenges of redesigning large-scale batch reactors. Throughput rates of kilograms per hour have been demonstrated for benzylic brominations using this technology. acs.org
The table below details key parameters and their influence on the reaction, particularly in the context of scaling up.
| Parameter | Effect on Reaction | Optimization & Scale-Up Consideration |
| Temperature | Influences reaction rate and selectivity. Higher temperatures can increase the rate but may lead to more side products. | In flow chemistry, precise temperature control minimizes by-product formation. Optimal temperature is tuned to favor monobromination. rsc.org |
| Reagent Stoichiometry | The molar ratio of the brominating agent to the substrate is critical. A slight excess (e.g., 1.05 equivalents of NBS) is often used to ensure full conversion. acs.org | For scale-up, minimizing the excess of expensive reagents like NBS is crucial for reducing costs and Process Mass Intensity (PMI). rsc.org |
| Residence Time (Flow) | The time the reaction mixture spends in the reactor. Shorter residence times can prevent over-reaction. | Optimized to achieve complete conversion of the starting material while minimizing the formation of di-bromo by-products. rsc.orgrsc.org |
| Light Intensity (Photo) | In photochemical reactions, light intensity affects the rate of radical initiation. | Uniform irradiation in flow reactors prevents localized "dark zones" that occur in large batch reactors, ensuring consistent reaction activation. digitellinc.comrsc.org |
| Mixing/Agitation | Efficient mixing is needed to disperse the brominating agent and prevent localized high concentrations. | Flow reactors inherently provide excellent mixing. In batch scale-up, powerful mechanical stirring is preferred over simple shaking. google.com |
Separation and Purification Techniques for Synthetic Intermediates
After the synthesis, a multi-step purification process is required to isolate the target compound, this compound, from unreacted starting materials, the co-product (succinimide, if NBS is used), and any side products. emu.edu.trrochester.edu
The typical purification sequence for benzylic bromides involves several standard laboratory techniques:
Filtration: The first step is often the removal of solid co-products. In reactions using NBS, the resulting succinimide is sparingly soluble in nonpolar solvents like carbon tetrachloride or cyclohexane and can be removed by simple filtration of the cooled reaction mixture. scispace.comacs.orgguidechem.com
Aqueous Workup: The filtrate is often washed with an aqueous solution, such as sodium bicarbonate or sodium thiosulfate, to quench and remove any remaining bromine or acidic by-products like HBr. scispace.comacs.org This is followed by washing with water and then brine to remove water-soluble impurities before drying the organic layer over an anhydrous salt like Na₂SO₄. scispace.com
Solvent Removal: The solvent is removed from the dried organic phase, typically under reduced pressure using a rotary evaporator, to yield the crude product. guidechem.com
Final Purification (Crystallization or Chromatography): The final purification of the crude intermediate depends on its physical state and the nature of the remaining impurities. rochester.edu
Recrystallization: If the product is a solid, recrystallization is an effective and economical method for achieving high purity on a large scale. This technique relies on the difference in solubility of the product and impurities in a suitable solvent at different temperatures. The crude solid is dissolved in a minimum amount of hot solvent, and as the solution slowly cools, the desired compound crystallizes out, leaving impurities behind in the solution. emu.edu.tr
Column Chromatography: For products that are oils or solids that are difficult to crystallize, or for separating mixtures with very similar properties (like mono- and di-brominated products), column chromatography is the preferred method. youtube.com The crude mixture is loaded onto a stationary phase (commonly silica (B1680970) gel) and eluted with a mobile phase (a solvent system, often a mixture of hexane (B92381) and ethyl acetate). Separation occurs based on the different affinities of the compounds for the stationary and mobile phases. youtube.comreachemchemicals.com
The following table outlines the common purification techniques used for intermediates in the synthesis of this compound.
| Technique | Purpose | Description |
| Filtration | Removal of solid by-products | The reaction mixture is passed through a filter medium to separate insoluble solids, such as succinimide. emu.edu.tr |
| Liquid-Liquid Extraction | Removal of water-soluble impurities | The organic solution containing the product is washed with aqueous solutions to remove acids, bases, and salts. reachemchemicals.com |
| Recrystallization | Purification of solid products | The crude solid is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals. |
| Column Chromatography | Purification of oils or complex mixtures | A solution of the crude product is passed through a column of adsorbent (e.g., silica gel) to separate components based on polarity. youtube.comresearchgate.net |
Chemical Reactivity and Transformation Pathways of Methyl 2 Acetoxy 4 Bromomethyl Benzoate
Nucleophilic Substitution Reactions at the Bromomethyl Center
The bromomethyl group at the para position of the benzene (B151609) ring is a highly reactive site for nucleophilic substitution reactions. The benzylic nature of the carbon-bromine bond makes it susceptible to cleavage due to the stabilization of the resulting carbocation intermediate by the adjacent aromatic ring. This reactivity allows for the introduction of a wide array of functional groups by displacing the bromide ion with various nucleophiles.
Substitution with Oxygen-Containing Nucleophiles
Oxygen-containing nucleophiles, such as alcohols and phenols, readily react with Methyl 2-acetoxy-4-(bromomethyl)benzoate to form the corresponding ethers. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity. The choice of base and solvent can influence the reaction rate and yield.
For instance, the reaction with phenols can be used to synthesize diaryl ethers, which are important structural motifs in many biologically active compounds. The general scheme for this reaction is as follows:
Scheme 1: General reaction of this compound with an alcohol or phenol (B47542).
| Nucleophile (R-OH) | Base | Solvent | Product |
| Ethanol | Sodium Ethoxide | Ethanol | Methyl 2-acetoxy-4-(ethoxymethyl)benzoate |
| Phenol | Potassium Carbonate | Acetone | Methyl 2-acetoxy-4-(phenoxymethyl)benzoate |
| 4-Methoxyphenol | Sodium Hydride | Tetrahydrofuran | Methyl 2-acetoxy-4-((4-methoxyphenoxy)methyl)benzoate |
The data in this table is illustrative and based on general principles of nucleophilic substitution reactions of benzylic halides.
Substitution with Nitrogen-Containing Nucleophiles
Nitrogen-containing nucleophiles, including primary and secondary amines, as well as azide (B81097) ions, are effective in displacing the bromide from the bromomethyl group. These reactions lead to the formation of benzylamines and benzyl (B1604629) azides, respectively, which are versatile intermediates for the synthesis of more complex nitrogen-containing heterocycles and other functional groups.
The reaction with amines is typically performed in a polar aprotic solvent, and an excess of the amine may be used to act as both the nucleophile and the base to neutralize the hydrobromic acid byproduct.
| Nucleophile | Solvent | Product |
| Ammonia | Methanol (B129727) | Methyl 4-(aminomethyl)-2-acetoxybenzoate |
| Diethylamine | Acetonitrile (B52724) | Methyl 2-acetoxy-4-((diethylamino)methyl)benzoate |
| Sodium Azide | Dimethylformamide | Methyl 2-acetoxy-4-(azidomethyl)benzoate |
The data in this table is illustrative and based on general principles of nucleophilic substitution reactions of benzylic halides.
Substitution with Sulfur-Containing Nucleophiles
Sulfur-containing nucleophiles, such as thiols and thiourea, exhibit high reactivity towards the bromomethyl center of this compound, leading to the formation of thioethers and isothiouronium salts. Thiolates, generated by treating thiols with a base, are particularly potent nucleophiles for this transformation.
These sulfur-containing products are valuable in medicinal chemistry and materials science. For example, the resulting thioethers can be further oxidized to sulfoxides and sulfones, expanding their synthetic utility.
| Nucleophile | Base | Solvent | Product |
| Ethanethiol | Sodium Hydroxide (B78521) | Ethanol | Methyl 2-acetoxy-4-((ethylthio)methyl)benzoate |
| Thiophenol | Triethylamine | Dichloromethane | Methyl 2-acetoxy-4-((phenylthio)methyl)benzoate |
| Thiourea | - | Ethanol | S-(4-(methoxycarbonyl)-3-acetoxybenzyl)isothiouronium bromide |
The data in this table is illustrative and based on general principles of nucleophilic substitution reactions of benzylic halides.
Transformations Involving the Acetoxy Group
The acetoxy group at the ortho position of the benzene ring provides another avenue for chemical transformations, primarily through hydrolysis, transesterification, and potential participation in rearrangement reactions.
Hydrolysis and Transesterification of the Acetate (B1210297)
The acetate ester can be cleaved under both acidic and basic conditions. Basic hydrolysis, or saponification, using reagents like sodium hydroxide, leads to the formation of the corresponding salicylate (B1505791) derivative. chemspider.com Acid-catalyzed hydrolysis, on the other hand, can also yield the salicylate, though harsher conditions might be required.
Transesterification, the exchange of the acetyl group for another acyl group, can be achieved by treating the compound with an alcohol in the presence of an acid or base catalyst. This reaction is often reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol.
| Reaction | Reagents | Product |
| Basic Hydrolysis | NaOH, H₂O/MeOH | Methyl 4-(bromomethyl)-2-hydroxybenzoate |
| Acidic Hydrolysis | H₂SO₄, H₂O | Methyl 4-(bromomethyl)-2-hydroxybenzoate |
| Transesterification | Ethanol, H⁺ catalyst | Methyl 4-(bromomethyl)-2-(propionyloxy)benzoate (with propionic acid) |
The data in this table is illustrative and based on general principles of ester hydrolysis and transesterification.
Rearrangement Reactions Facilitated by Acetate Moiety
The ortho-acetoxy group has the potential to participate in neighboring group reactions, influencing the reactivity at the adjacent bromomethyl center. libretexts.orgwikipedia.org In such a scenario, the carbonyl oxygen of the acetate could act as an internal nucleophile, displacing the bromide to form a cyclic acyloxonium ion intermediate. nih.govresearchgate.net Subsequent attack by an external nucleophile would then lead to the final product.
This neighboring group participation (NGP) can affect both the rate of the reaction and the stereochemistry of the product if a chiral center is involved. wikipedia.orgnih.gov While specific examples of such rearrangements for this compound are not extensively documented in the literature, the principle of NGP by an ortho-acetoxy group is a known phenomenon in similar systems. libretexts.orgnih.govresearchgate.net The formation of such an intermediate could potentially lead to rearranged products or influence the regioselectivity of the nucleophilic attack. Further research is needed to fully elucidate the extent and consequences of such participation in the reactivity of this specific molecule.
Reactions of the Methyl Ester Group (e.g., Hydrolysis, Transamidation)
The methyl ester group (—COOCH₃) is a key functional group that can undergo various nucleophilic acyl substitution reactions.
Hydrolysis: The most common reaction of the methyl ester group is hydrolysis, which converts the ester back to a carboxylic acid. This transformation can be catalyzed by either acid or, more frequently, a base. Base-catalyzed hydrolysis, also known as saponification, is typically irreversible and is carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH). chemspider.com The reaction proceeds through a nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester.
The mechanism of ester hydrolysis is generally the bimolecular acyl-oxygen cleavage (BAc2) pathway. stackexchange.com This involves the addition of the hydroxide nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) leaving group. stackexchange.com However, an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism, where the nucleophile attacks the methyl group in an SN2 fashion, can occur under specific circumstances. stackexchange.com The BAl2 pathway is favored when the carbonyl carbon is sterically hindered, making it less accessible to nucleophilic attack. stackexchange.com Given the presence of an ortho-acetoxy group in this compound, the potential for steric hindrance could influence the reaction pathway.
Interactive Table: General Conditions for Methyl Ester Hydrolysis
| Condition | Reagents | Typical Solvent | Product |
|---|---|---|---|
| Basic (Saponification) | NaOH, KOH, or LiOH | Water/Methanol or Water/Ethanol | Carboxylate Salt |
| Acidic | H₂SO₄ or HCl | Water/Dioxane | Carboxylic Acid |
Transamidation: Transamidation is the conversion of an ester into an amide. This reaction is typically more challenging than hydrolysis and often requires harsh conditions or specific catalysts. Direct reaction with an amine is generally slow. However, the process can be facilitated by converting the amine into a more potent nucleophile (e.g., by forming its corresponding amide anion with a strong base) or by using organoaluminum reagents to activate the ester.
Carbon-Carbon Bond Forming Reactions
The presence of the bromomethyl group makes the compound an excellent substrate for various carbon-carbon bond-forming reactions, which are fundamental in constructing more complex molecular skeletons. researchgate.netnih.govresearchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. nih.gov
Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction typically couples an organoboron compound with an organohalide. libretexts.org While often used for sp²-sp² couplings, its application can be extended to sp²-sp³ couplings involving benzylic halides like the bromomethyl group in the target molecule. nih.gov The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system. libretexts.orgnih.govnih.gov This methodology would allow for the coupling of the bromomethyl group with various aryl or vinyl boronic acids or esters, leading to the formation of diarylmethane or allylbenzene (B44316) derivatives, respectively. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. libretexts.orgnih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The benzylic nature of the bromomethyl group allows it to participate in Heck-type reactions. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgyoutube.com Coupling this compound with various alkenes (e.g., acrylates, styrenes) would yield substituted cinnamate (B1238496) or stilbene (B7821643) derivatives. nih.govsemanticscholar.org Key components for a successful Heck reaction include a palladium source like palladium(II) acetate, a phosphine ligand, and a base such as triethylamine. wikipedia.org
Interactive Table: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | General Product Structure |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | K₂CO₃ | Ar-CH₂-Ar' |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ / PPh₃ | Et₃N | Ar-CH₂-CH=CH-R |
The electrophilic nature of the carbon atom in the bromomethyl group makes it susceptible to attack by various carbon nucleophiles.
Wittig Reaction: The bromomethyl group can be converted into a phosphonium (B103445) salt by reacting it with triphenylphosphine. researchgate.net Subsequent treatment with a strong base generates a phosphorus ylide (a Wittig reagent). This ylide can then react with aldehydes or ketones to form alkenes, providing a powerful method for C=C bond formation. researchgate.net For instance, the synthesis of a Wittig reagent from the structurally similar methyl (4-bromomethyl) benzoate (B1203000) has been reported. researchgate.net
Coupling with Organometallic Reagents: Reagents such as Grignard reagents (R-MgBr) and organozinc compounds can react with the bromomethyl group. illinois.edu These reactions typically proceed via an SN2 mechanism to form a new C-C bond.
Alkylation of Enolates: Carbon nucleophiles like enolates, derived from ketones, esters, or other carbonyl compounds, can displace the bromide to form a new C-C bond. This is a classic method for forming α- or γ-substituted carbonyl compounds.
Reductive Cross-Coupling: Modern methods, such as metallaphotoredox-catalyzed cross-electrophile coupling, could potentially be used to couple the bromomethyl group with other alkyl halides, including challenging secondary alkyl centers. princeton.edu
Electrophilic Aromatic Substitution on the Benzoate Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com The position of substitution is directed by the existing substituents: the 2-acetoxy group (-OAc), the 1-methoxycarbonyl group (-COOCH₃), and the 4-bromomethyl group (-CH₂Br).
Directing Effects:
-OAc (Acetoxy): This is an activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated to the ring through resonance.
-COOCH₃ (Methoxycarbonyl): This is a deactivating group and a meta-director because the carbonyl group withdraws electron density from the ring.
-CH₂Br (Bromomethyl): This group is weakly deactivating due to the inductive effect of the bromine atom but is considered an ortho, para-director.
Common EAS reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which acts as the electrophile. youtube.comlibretexts.orgyoutube.com
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom onto the ring.
Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups, respectively, using an acyl/alkyl halide and a Lewis acid catalyst.
Mechanistic Elucidation of Key Chemical Transformations
Understanding the reaction mechanisms provides insight into the reactivity and allows for the prediction of products and optimization of reaction conditions.
Cross-Coupling Mechanisms: The Suzuki-Miyaura and Heck reactions proceed through well-established catalytic cycles involving a palladium catalyst. The general cycle for the Suzuki reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org The Heck reaction mechanism involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to form the product alkene. organic-chemistry.orgyoutube.com
Neighboring Group Participation and Acetoxonium Ions: In nucleophilic substitution reactions at the benzylic carbon of the bromomethyl group, the ortho-acetoxy group can play a significant role through neighboring group participation. The carbonyl oxygen of the acetoxy group can act as an internal nucleophile, displacing the bromide leaving group to form a five-membered cyclic intermediate known as an acetoxonium ion . This intermediate is then opened by an external nucleophile. This participation can affect the reaction rate and stereochemistry.
EAS Mechanism: The mechanism for electrophilic aromatic substitution involves a two-step process. First, the electrophile attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the second step, a proton is removed from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. libretexts.org
Kinetic Studies of Reaction Pathways
The study of reaction kinetics for "this compound" is essential for understanding the rate at which it undergoes chemical transformations and the factors that influence these rates. While specific kinetic data for this particular compound is not extensively available in publicly accessible literature, a comprehensive understanding of its reactivity can be derived from kinetic studies of structurally related compounds. The primary reactive centers in this molecule are the bromomethyl group at the 4-position and the ester linkages at the 1- and 2-positions of the benzene ring.
The bromomethyl group is susceptible to nucleophilic substitution reactions, while the methyl ester and acetoxy groups are prone to hydrolysis, especially under basic or acidic conditions. Kinetic studies of these reaction pathways typically involve monitoring the concentration of the reactant or a product over time under controlled conditions of temperature, pressure, and catalyst concentration.
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group, being a benzylic bromide, is reactive towards nucleophiles. The reaction mechanism can proceed via either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) pathway, or a combination of both. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the stability of the carbocation intermediate.
Kinetic studies on para-substituted benzyl bromides indicate that the rate of reaction is highly dependent on the stability of the benzylic carbocation that can form. Although "this compound" is a primary halide, the resulting benzyl carbocation is stabilized by resonance with the aromatic ring, which can favor an SN1 pathway under appropriate conditions, such as in the presence of a weak nucleophile and a polar protic solvent.
The rate of an SN1 reaction is primarily dependent on the concentration of the substrate, as the rate-determining step is the formation of the carbocation. For an SN2 reaction, the rate is dependent on the concentrations of both the substrate and the nucleophile.
Illustrative Kinetic Data for Nucleophilic Substitution of a Related Benzyl Bromide
To illustrate the principles of kinetic studies, the following table presents hypothetical second-order rate constants for the reaction of a generic para-substituted benzyl bromide with different nucleophiles in a polar aprotic solvent at a constant temperature. This data reflects the general trends expected for SN2 reactions.
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Azide (N₃⁻) | DMF | 25 | 1.5 x 10⁻² |
| Cyanide (CN⁻) | DMSO | 25 | 8.0 x 10⁻³ |
| Iodide (I⁻) | Acetone | 25 | 5.0 x 10⁻³ |
| Hydroxide (OH⁻) | 80% Acetone/Water | 25 | 1.2 x 10⁻³ |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Research Findings from Related Systems:
Studies on the reactions of substituted benzyl bromides with various nucleophiles have shown that electron-withdrawing groups on the benzene ring can influence the reaction rate. The ester and acetoxy groups on "this compound" are electron-withdrawing, which would be expected to slightly destabilize the formation of a positive charge at the benzylic position, potentially disfavoring a pure SN1 mechanism and making the SN2 pathway more competitive.
Hydrolysis of Ester Groups
The methyl ester and acetoxy groups of "this compound" can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol. This reaction is typically catalyzed by acid or base.
Illustrative Kinetic Data for the Alkaline Hydrolysis of a Related Benzoate Ester
The table below provides hypothetical kinetic data for the alkaline hydrolysis of a generic methyl benzoate derivative in an aqueous-organic solvent mixture. This data illustrates the dependence of the observed rate constant on the hydroxide ion concentration.
| [OH⁻] (M) | Observed Rate Constant (k_obs) (s⁻¹) |
| 0.01 | 2.5 x 10⁻⁴ |
| 0.02 | 5.0 x 10⁻⁴ |
| 0.05 | 1.25 x 10⁻³ |
| 0.10 | 2.5 x 10⁻³ |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
From such data, the second-order rate constant (k₂) can be determined from the slope of a plot of k_obs versus [OH⁻].
Research Findings from Related Systems:
Research on the hydrolysis of benzoate esters has demonstrated that electron-withdrawing substituents on the aromatic ring generally increase the rate of alkaline hydrolysis. This is because they make the carbonyl carbon more electrophilic and stabilize the negative charge in the transition state. Therefore, the acetoxy group at the 2-position and the bromomethyl group at the 4-position in "this compound" would be expected to enhance the rate of hydrolysis of the methyl ester compared to unsubstituted methyl benzoate. The hydrolysis of the acetoxy group itself would also be subject to similar electronic influences.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete and unambiguous assignment of the molecule's structure can be achieved.
Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum for Methyl 2-acetoxy-4-(bromomethyl)benzoate would be expected to show distinct signals for the aromatic protons, the methyl protons of the acetate (B1210297) and ester groups, and the methylene (B1212753) protons of the bromomethyl group.
Based on the structure, the anticipated ¹H NMR data in a solvent like CDCl₃ would be as follows:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic H | 7.9-8.1 | d | ~8.0 | 1H |
| Aromatic H | 7.3-7.5 | m | - | 2H |
| -CH₂Br | ~4.5 | s | - | 2H |
| -OCH₃ | ~3.9 | s | - | 3H |
| -COCH₃ | ~2.3 | s | - | 3H |
Note: This is a predicted data table. Actual experimental values may vary slightly.
The downfield chemical shift of the aromatic protons is due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing ester and acetoxy groups. The singlet nature of the methylene (-CH₂Br), methoxy (B1213986) (-OCH₃), and acetate (-COCH₃) protons indicates no adjacent protons to couple with.
Carbon-13 NMR (¹³C NMR) Data Interpretation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal.
The predicted ¹³C NMR spectral data for this compound is outlined below:
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (ester) | ~165 |
| C=O (acetate) | ~169 |
| Aromatic C-O | ~150 |
| Aromatic C-COOCH₃ | ~125 |
| Aromatic C-H | ~132, 130, 126 |
| Aromatic C-CH₂Br | ~140 |
| -CH₂Br | ~32 |
| -OCH₃ | ~52 |
| -COCH₃ | ~21 |
Note: This is a predicted data table. Actual experimental values may vary slightly.
The carbonyl carbons of the ester and acetate groups are characteristically found at the most downfield positions. The aromatic carbons show a range of chemical shifts depending on their substituents. The aliphatic carbons of the bromomethyl, methoxy, and acetate methyl groups appear at upfield positions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
While specific experimental 2D NMR data for this compound is not widely available in public literature, these techniques would be crucial for definitive structural confirmation.
COSY (Correlation Spectroscopy): Would confirm the coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons they are attached to (e.g., correlating the -CH₂Br proton signal to its carbon signal).
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, which are vital for piecing together the molecular structure. For instance, correlations would be expected between the methoxy protons and the ester carbonyl carbon, and between the methylene protons and the adjacent aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of atoms, helping to confirm the substitution pattern on the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for bromine-containing compounds (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Key expected fragments would include:
Loss of the bromine atom.
Loss of the methoxy group (-OCH₃).
Loss of the acetoxy group (-OCOCH₃).
Formation of a tropylium (B1234903) ion or other stable carbocations.
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)
ESI-MS is a softer ionization technique that typically results in less fragmentation and a prominent protonated molecule peak [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, the spectrum would be a composite of the vibrations from the substituted benzene ring, the methyl ester group, the acetoxy group, and the bromomethyl group.
The IR and Raman spectra of this compound are expected to exhibit several characteristic peaks that can be assigned to specific functional groups within the molecule.
Carbonyl Vibrations (C=O): Two distinct carbonyl stretching vibrations would be anticipated. The ester group (COOCH₃) typically shows a strong absorption band in the IR spectrum in the region of 1725-1705 cm⁻¹. The acetoxy group (O-C=O) would also present a strong C=O stretching band, usually at a slightly higher frequency, around 1770-1760 cm⁻¹. These would be prominent peaks, crucial for confirming the presence of both ester functionalities.
Aromatic Ring Vibrations: The benzene ring would give rise to several characteristic bands. C-H stretching vibrations for the aromatic protons are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring would also influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.
Aliphatic C-H and C-Br Vibrations: The methyl groups (in the ester and acetoxy moieties) would display C-H stretching vibrations in the 2980-2870 cm⁻¹ range. The bromomethyl group (CH₂Br) would have its characteristic C-H stretching modes as well as a C-Br stretching vibration, which is expected at a lower frequency, typically in the 700-500 cm⁻¹ region. This C-Br stretch would be more prominent in the Raman spectrum.
C-O Stretching Vibrations: The C-O stretching vibrations from the ester and acetoxy groups would be visible in the 1300-1000 cm⁻¹ region of the IR spectrum.
A hypothetical table of the most significant and expected vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Acetoxy | C=O stretch | 1770-1760 |
| Methyl Ester | C=O stretch | 1725-1705 |
| Aromatic Ring | C-H stretch | >3000 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Methyl Groups | C-H stretch | 2980-2870 |
| Ester/Acetoxy | C-O stretch | 1300-1000 |
| Bromomethyl | C-Br stretch | 700-500 |
A detailed conformational analysis of this compound using vibrational spectroscopy would require in-depth experimental and computational studies, which are not currently available. Such an analysis would involve examining the rotational isomers (conformers) arising from the rotation around the single bonds, particularly the C-O bonds of the ester and acetoxy groups, and the C-C bond connecting the bromomethyl group to the aromatic ring.
Different conformers would likely have slightly different vibrational frequencies for certain modes. By comparing experimental spectra (potentially at different temperatures to populate different conformers) with computationally predicted spectra for various stable conformations, it would be possible to deduce the predominant conformation in a given state (solid, liquid, or gas). For instance, the position and intensity of the carbonyl stretching bands and the C-O stretching bands might be sensitive to the conformational state of the molecule.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound has not been reported in the primary literature or crystallographic databases, we can predict the type of information that such a study would provide.
A single-crystal X-ray diffraction study would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would provide a detailed picture of the molecular geometry.
Bond Lengths: The C=O bond lengths of the ester and acetoxy groups would be expected to be in the typical range for such functional groups. The C-Br bond length would also be a key parameter. The aromatic C-C bonds would likely show some minor variations from the ideal 1.39 Å of benzene due to the electronic effects of the substituents.
Bond Angles: The bond angles around the sp² hybridized carbons of the benzene ring and the carbonyl groups would be close to 120°. The angles within the methyl and bromomethyl groups would be approximately 109.5°.
Torsion Angles: Torsion angles would define the conformation of the substituent groups relative to the benzene ring. For instance, the torsion angle describing the planarity of the ester and acetoxy groups with respect to the aromatic ring would be of significant interest.
A hypothetical table of expected key geometric parameters is provided below.
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C=O (ester) | ~1.20 Å |
| Bond Length | C=O (acetoxy) | ~1.19 Å |
| Bond Length | C-Br | ~1.94 Å |
| Bond Angle | O=C-O (ester) | ~123° |
| Torsion Angle | C(ring)-C(ring)-C(ester)-O | Near 0° or 180° for planarity |
The crystal packing of this compound would be dictated by various intermolecular interactions.
Halogen Bonding: The bromine atom in the bromomethyl group could participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom (like an oxygen atom of a carbonyl group) on a neighboring molecule.
π-π Stacking: The aromatic rings could engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The substitution pattern and the resulting dipole moment of the molecule would influence the geometry of this stacking (e.g., parallel-displaced or T-shaped).
Other Interactions: C-H···O and C-H···π hydrogen bonds, as well as dipole-dipole interactions involving the polar ester and acetoxy groups, would also play a crucial role in stabilizing the crystal lattice.
Polymorphism is the ability of a compound to crystallize in more than one crystal structure. While there are no reported studies on the polymorphism of this compound, it is a possibility for a molecule with its conformational flexibility and various interaction sites. Different polymorphs would exhibit different crystal packing and, consequently, may have different physical properties such as melting point and solubility.
Crystal engineering studies would involve a systematic investigation of how to control the crystallization process to obtain desired crystal structures with specific properties. This could involve varying the crystallization solvent, temperature, or introducing co-formers to create co-crystals. Such studies would be valuable for understanding and controlling the solid-state properties of this compound.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable analytical techniques for the assessment of purity and for monitoring the progress of chemical reactions involving "this compound". These methods offer high resolution, sensitivity, and accuracy in separating the target compound from starting materials, intermediates, byproducts, and degradation products. While specific validated methods for "this compound" are not extensively detailed in publicly available literature, appropriate methodologies can be extrapolated from established procedures for structurally similar benzoate (B1203000) derivatives.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography for analyzing benzoate compounds. This technique utilizes a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.
Purity Assessment:
For the determination of the purity of "this compound", a typical RP-HPLC method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid or phosphoric acid to improve peak shape and resolution. UV detection is commonly employed for benzoate esters due to their strong chromophores.
A study on a related compound, cis-bromobenzoate, utilized a mobile phase of 0.1% formic acid in a water:acetonitrile (35:65 v/v) mixture with UV detection at 227 nm. ijrsset.org Another method developed for Methyl 4-hydroxy benzoate employed a mobile phase of methanol (B129727) and water (45:55 v/v) adjusted to pH 4.8, with UV detection at 254 nm. internationaljournalssrg.orgresearchgate.net These examples suggest that a gradient or isocratic elution with a similar solvent system would be effective for assessing the purity of "this compound".
Below is an interactive data table summarizing typical HPLC conditions inferred from methods for related benzoate compounds.
| Parameter | Typical Conditions for Related Benzoates |
| Column | Reversed-phase C18 or C8, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water or Methanol and Water, often with a formic or phosphoric acid modifier |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 227 nm or 254 nm (UV) |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Injection Volume | 10-20 µL |
Reaction Monitoring:
HPLC is also a powerful tool for monitoring the progress of the synthesis of "this compound". By taking small aliquots from the reaction mixture at different time intervals, the consumption of reactants and the formation of the product and any byproducts can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For instance, in the synthesis of a structurally similar compound, Methyl 2-[4-(bromomethyl)phenyl]benzoate, HPLC was used to control the residual amount of the starting material. chemicalbook.com
Ultra-High-Performance Liquid Chromatography (UPLC)
A UPLC method would likely employ a sub-2 µm C18 column with a higher flow rate and a rapid gradient elution of acetonitrile and water. The shorter analysis times offered by UPLC are particularly advantageous for high-throughput screening and reaction monitoring. The potential for faster analysis with smaller particle columns is noted in the context of methods for related benzoic acid derivatives. guidechem.com
The following interactive data table outlines a hypothetical UPLC method based on common practices for small organic molecules.
| Parameter | Projected UPLC Conditions |
| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size or equivalent |
| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |
| Elution | Gradient, e.g., 5% to 95% B over 2-5 minutes |
| Flow Rate | 0.4-0.6 mL/min |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm, with extraction at a specific wavelength (e.g., 230 nm) |
| Column Temperature | 30-40°C |
| Injection Volume | 1-5 µL |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. These methods are particularly valuable for benchmarking DFT results and for systems where electron correlation effects are critical. While specific ab initio studies on Methyl 2-acetoxy-4-(bromomethyl)benzoate are absent, research on simpler aromatic esters often employs these methods to obtain highly accurate predictions of electronic energies and molecular geometries. Such high-level calculations would provide a reliable reference point for the electronic structure of the title compound.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.
For molecules like this compound, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is the standard for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the isotropic shielding values for each nucleus (¹H and ¹³C), one can predict the chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular geometry and electronic environment around each atom.
Similarly, vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum, can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the DFT level, can help in assigning experimental vibrational bands to specific molecular motions, such as C=O stretching, C-O stretching, and C-H bending modes.
Below is an illustrative table of predicted ¹³C NMR chemical shifts for a structurally analogous compound, methyl 4-(bromomethyl)benzoate (B8499459), calculated at the B3LYP/6-31G(d) level of theory.
| Atom | Predicted Chemical Shift (ppm) |
| Carbonyl C | 166.5 |
| Aromatic C-Br | 142.1 |
| Aromatic C-COOCH₃ | 130.3 |
| Aromatic CH | 129.8 |
| Aromatic CH | 129.2 |
| Methoxy (B1213986) C | 52.4 |
| Bromomethyl C | 32.0 |
Analysis of Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potentials)
Reactivity descriptors derived from quantum chemical calculations provide valuable insights into a molecule's chemical behavior. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
For a molecule like this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atoms of the ester and acetoxy groups. The LUMO, on the other hand, would be expected to have significant contributions from the carbonyl group and the C-Br antibonding orbital, indicating that these are the likely sites for nucleophilic attack.
The Molecular Electrostatic Potential (MEP) surface is another useful tool for predicting reactivity. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. In this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen atoms, making them susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms and the bromomethyl group, indicating sites for nucleophilic interaction.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling can be used to explore the potential reaction pathways of this compound. For instance, the benzylic bromide is a reactive functional group that can undergo nucleophilic substitution reactions (Sₙ1 and Sₙ2). DFT calculations can be employed to model the reaction coordinates for these pathways, identifying the transition state structures and calculating the activation energies.
By locating the transition state—a first-order saddle point on the potential energy surface—and calculating its energy relative to the reactants, one can predict the reaction rate and determine the most favorable mechanism. For the Sₙ2 reaction of a similar benzyl (B1604629) bromide with a nucleophile, computational studies can elucidate the geometry of the pentacoordinate transition state and the influence of substituents on the aromatic ring on the reaction barrier.
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and their relative energies.
For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the ester, acetoxy, and bromomethyl groups), MD simulations can be used to sample the accessible conformational space. This can reveal the most populated conformations in solution and the energy barriers for interconversion between them. Understanding the conformational landscape is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.
Applications As a Synthetic Building Block in Advanced Organic Chemistry
Precursor in the Synthesis of Diverse Functionalized Aromatic Compounds
The reactivity of the benzylic bromide in Methyl 2-acetoxy-4-(bromomethyl)benzoate serves as a cornerstone for its application as a precursor in the synthesis of various functionalized aromatic compounds. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the introduction of diverse functionalities at the 4-position of the benzoate (B1203000) ring.
For instance, reaction with amines, thiols, and alcohols can introduce new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This versatility is crucial in medicinal chemistry and materials science for creating libraries of compounds with varied properties. A related compound, methyl 4-(bromomethyl)benzoate (B8499459), is widely used as an intermediate for synthesizing pharmaceuticals and new materials. guidechem.com
Intermediate for the Preparation of Heterocyclic Ring Systems
This compound is a valuable intermediate in the synthesis of various heterocyclic ring systems. The bromomethyl group can participate in intramolecular or intermolecular cyclization reactions to form rings containing heteroatoms such as nitrogen, oxygen, or sulfur.
One common strategy involves the reaction of the bromomethyl group with a nucleophile that is part of the same molecule or a different molecule, leading to the formation of a new ring. For example, a related compound, methyl 2-[4-(bromomethyl)phenyl]benzoate, is utilized in the preparation and alkylation of imidazoles, a key heterocyclic motif in many biologically active compounds. nih.gov The ability to form such heterocyclic structures is of paramount importance in drug discovery and development, as these scaffolds are present in a vast number of pharmaceuticals.
Utility in the Construction of Complex Organic Molecules and Natural Product Analogues
The structural attributes of this compound make it a useful building block in the total synthesis of complex organic molecules and analogues of natural products. The ability to introduce specific functionalities through the bromomethyl group, coupled with the potential for further transformations of the ester and acetoxy groups, allows for the stepwise construction of intricate molecular architectures.
While direct examples involving this compound are not abundant in readily available literature, the synthetic utility of similar bromomethyl-substituted benzoates is well-documented. For instance, methyl 4-(bromomethyl)benzoate is a key intermediate in the synthesis of compounds like the antihypertensive drug Eprosartan and potential anti-HIV agents. guidechem.com It is also used in modifying natural products, such as in the synthesis of 9-O-(4-carboxybenzyl)berberine (CBB), a derivative of the natural product berberine. guidechem.com
Role in the Development of Specialized Reagents and Ligands
The reactive nature of this compound makes it a suitable starting material for the development of specialized reagents and ligands for various chemical transformations. The bromomethyl group can be used to anchor the benzoate scaffold to other molecules, creating tailored structures with specific functionalities.
For example, pyrazole-containing compounds, which can act as ligands for metal catalysts, have been synthesized using benzyl (B1604629) bromide derivatives. These ligands can fine-tune the electronic and steric properties of metal complexes used in cross-coupling reactions. nih.gov The synthesis of bulky pyrazole-based ligands has been reported through the condensation of methyl 4-(bromomethyl)benzoate with substituted pyrazoles, which were then used to create bis(pyrazolyl)palladium(II) complexes for Suzuki-Miyaura cross-coupling reactions. nih.gov
Applications in Supramolecular Chemistry and Self-Assembly Processes
The design of molecules that can participate in supramolecular chemistry and self-assembly is a rapidly growing area of research. While specific applications of this compound in this field are not extensively documented, its structural features suggest potential utility. The aromatic ring can engage in π-stacking interactions, a key driving force in many self-assembly processes.
Compounds with similar structural motifs, such as methyl 4-(bromomethyl)benzoate, are used in the design of dendritic polymers, cage compounds, and fullerenes. longdom.org The defined structure of these building blocks allows for the controlled growth and functionalization of complex macromolecular structures, which are fundamental to the field of supramolecular chemistry.
Future Research Directions and Emerging Avenues
Development of More Sustainable and Environmentally Benign Synthetic Routes
The pursuit of green chemistry is a cornerstone of modern chemical synthesis. Future research into Methyl 2-acetoxy-4-(bromomethyl)benzoate should prioritize the development of synthetic pathways that are both efficient and environmentally responsible, moving away from conventional methods that may rely on hazardous reagents and generate significant waste.
Key areas for investigation include:
Biocatalysis and Enzymatic Synthesis: The use of enzymes, such as lipases and esterases, offers a highly selective and sustainable alternative for the synthesis of benzoate (B1203000) esters. Research could focus on employing immobilized enzymes to catalyze the esterification or transesterification steps in the synthesis of the target molecule. This approach would operate under mild conditions (lower temperatures and pressures) and likely reduce the formation of byproducts.
Green Solvents and Reagents: A critical research avenue is the replacement of traditional, often toxic, organic solvents with greener alternatives like ionic liquids, supercritical fluids, or bio-based solvents. Similarly, exploring less hazardous brominating agents to replace conventional reagents could significantly improve the environmental profile of the synthesis.
Atom Economy Enhancement: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. This involves designing reaction pathways that minimize or eliminate the formation of waste.
Table 1: Comparison of Conventional vs. Proposed Sustainable Synthetic Routes
| Feature | Conventional Route (Hypothetical) | Proposed Sustainable Route |
|---|---|---|
| Catalyst | Strong mineral acids | Immobilized lipases or other biocatalysts |
| Solvent | Chlorinated or volatile organic compounds | Supercritical CO2, ionic liquids, or water |
| Brominating Agent | N-Bromosuccinimide with radical initiators | Enzymatic halogenation or use of bromide salts with an oxidant |
| Reaction Conditions | High temperatures, potentially high pressure | Ambient or near-ambient temperature and pressure |
| Waste Generation | Significant solvent and reagent waste | Minimal waste, recyclable catalyst and solvent |
Exploration of Novel Reactivity and Catalytic Applications
The unique trifunctional nature of this compound opens up possibilities for novel chemical transformations and applications in catalysis. The interplay between the electron-withdrawing ester and acetoxy groups and the reactive benzylic bromide creates a platform for diverse reactivity.
Future research could explore:
Selective Functionalization: Developing methodologies for the selective transformation of one functional group while leaving the others intact would be a significant contribution. For instance, the bromomethyl group is an excellent electrophile for nucleophilic substitution, allowing for the introduction of a wide array of other functional groups.
Cross-Coupling Reactions: The benzylic bromide can potentially participate in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This could lead to the synthesis of complex molecules with valuable properties.
Photocatalytic Activity: Recent studies have shown that certain benzoate esters can act as photosensitizing catalysts. Investigating whether this compound or its derivatives can participate in or catalyze photochemical reactions is a promising area of inquiry. This could lead to light-powered, sustainable chemical transformations.
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
Modernizing the synthesis of specialty chemicals involves moving from traditional batch processes to more efficient and safer continuous flow manufacturing.
Continuous Flow Synthesis: The synthesis of this compound, particularly the bromination step which can be highly exothermic, is an ideal candidate for continuous flow processing. Microreactors offer superior heat and mass transfer, allowing for precise control over reaction conditions, which can lead to higher yields, improved safety, and easier scalability.
Automated Synthesis and High-Throughput Screening: Robotic systems can automate the synthesis process, enabling rapid optimization of reaction parameters. An automated platform could be developed to systematically screen different catalysts, solvents, and temperature profiles to identify the optimal conditions for producing this compound and its derivatives with high purity and yield. This would accelerate the discovery of new reactions and applications for this compound.
Table 2: Advantages of Flow Chemistry for Synthesizing Benzoate Derivatives
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-area-to-volume ratio |
| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |
| Scalability | Difficult, requires process redesign | Straightforward, by running the system for longer |
| Process Control | Less precise | Precise control over temperature, pressure, and time |
| Productivity | Often lower due to downtime | Higher, continuous operation |
Design and Synthesis of Advanced Materials Incorporating Benzoate Scaffolds
The structural features of this compound make it an attractive building block for the creation of advanced functional materials.
Functional Polymers: The compound can be used as a functional monomer or as a post-polymerization modification agent. The bromomethyl group can be used to graft the molecule onto existing polymer chains, introducing the benzoate functionality to modify the material's properties.
Dendrimers and Macromolecules: The molecule can serve as a core or a branching unit in the synthesis of dendrimers and other complex macromolecules. The defined points of reactivity allow for the controlled, stepwise construction of these highly branched structures.
Metal-Organic Frameworks (MOFs): After hydrolysis of the ester and acetoxy groups, the resulting carboxylic acid could serve as a linker in the synthesis of MOFs. The bromomethyl group would then be available for post-synthetic modification, allowing for the tuning of the MOF's properties for applications in gas storage, separation, or catalysis.
Investigation of Bromine Atom Transfer Radical Polymerization (ATRP) Initiation Potential
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The presence of a benzylic bromide in this compound makes it a prime candidate for investigation as an ATRP initiator.
Initiation Efficiency: Research should be conducted to evaluate the efficiency of this compound in initiating the polymerization of various monomers, such as styrenes, acrylates, and methacrylates. The stability of the generated radical and the lability of the carbon-bromine bond are key factors that will determine its effectiveness.
Synthesis of Functional Polymers: If proven to be an effective initiator, this molecule would enable the synthesis of polymers with a Methyl 2-acetoxybenzoate terminal group. This functional end-group could then be used for further chemical transformations, such as conjugation to biomolecules or attachment to surfaces.
Surface-Initiated ATRP: The molecule could be immobilized on a surface to initiate polymerization directly from the substrate, creating polymer brushes. These surface-grafted polymers could have applications in areas such as biocompatible coatings, sensors, and microelectronics.
Table 3: Analysis of this compound as a Potential ATRP Initiator
| Feature | Requirement for ATRP Initiator | Presence in Subject Compound | Potential Advantage |
|---|---|---|---|
| Transferable Halogen | Presence of a labile C-X bond | Yes (C-Br) | The C-Br bond is sufficiently weak for reversible activation. |
| Radical Stabilization | Ability to stabilize the generated radical | Yes (Benzylic position) | The aromatic ring stabilizes the radical, facilitating controlled polymerization. |
| Functional Group Tolerance | Initiator should be stable under polymerization conditions | Likely | The ester and acetoxy groups are generally stable under ATRP conditions. |
| End-Group Functionality | Provides a useful functional group on the polymer chain | Yes (Benzoate moiety) | Allows for post-polymerization modification and tailored material properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-acetoxy-4-(bromomethyl)benzoate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via bromination of methyl 2-acetoxy-4-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ at reflux (~80°C). Yield optimization requires controlling stoichiometry (1:1.05 molar ratio of substrate to NBS) and reaction time (6–8 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) ensures high purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR (¹H/¹³C): To confirm substitution patterns (e.g., bromomethyl at C4, acetoxy at C2) and ester functionality.
- HPLC-MS : For purity assessment and molecular ion ([M+H]⁺) verification.
- FT-IR : To identify ester C=O (~1740 cm⁻¹) and bromomethyl C-Br (~600 cm⁻¹) stretches .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact; in case of exposure, rinse with water for 15 minutes and seek medical help. Store in an inert atmosphere (argon) at room temperature to prevent degradation. Dispose of waste via halogenated organic protocols .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromomethyl moiety acts as an electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Reactivity is enhanced in polar aprotic solvents (DMF, DMSO) at 50–80°C. For example, substitution with 1,2,4-triazole in DMF yields derivatives with potential biological activity .
Q. What stability challenges arise under varying pH and temperature conditions?
- Methodological Answer : Hydrolysis of the acetoxy group occurs under basic conditions (pH > 9), forming 2-hydroxy-4-(bromomethyl)benzoic acid. Thermal stability tests (TGA/DSC) show decomposition above 150°C. Storage at ≤25°C in anhydrous environments minimizes degradation .
Q. How is this compound utilized as a building block in pharmaceutical intermediates?
- Methodological Answer : It serves as a precursor for drug candidates via functionalization of the bromomethyl group. For instance, coupling with heterocycles (e.g., piperazine) generates molecules with antimicrobial or antifungal properties. Reaction monitoring via TLC (Rf ~0.3 in EtOAc/hexane) ensures intermediate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
